molecular formula C34H30N2O8 B178612 Cannabisin A CAS No. 130508-46-2

Cannabisin A

Cat. No.: B178612
CAS No.: 130508-46-2
M. Wt: 594.6 g/mol
InChI Key: CLNINZAIEQRASP-UHFFFAOYSA-N
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Description

Cannabisin A is a lignanamide, a type of compound found in the seeds of Cannabis sativa. It belongs to a class of secondary metabolites known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Scientific Research Applications

Cannabisin A has been the subject of extensive scientific research due to its diverse applications:

Mechanism of Action

Target of Action

Cannabisin A, a compound derived from the hemp plant, has been shown to interact with several targets. It inhibits acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning . Additionally, it has been shown to inhibit fatty acid synthase , which regulates lipid biosynthesis in cells .

Mode of Action

The interaction of this compound with its targets leads to several changes. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby potentially enhancing cholinergic neurotransmission . The inhibition of fatty acid synthase could lead to alterations in lipid metabolism within cells .

Biochemical Pathways

It is known that cannabinoids, including this compound, are products of complex biosynthetic pathways involving polyketide and mep (2-c-methyl-d-erythritol 4-phosphate) pathways . The modulation of acetylcholine and lipid metabolism suggests that this compound could influence cholinergic signaling and lipid biosynthetic pathways .

Pharmacokinetics

Cannabinoids are known to be lipophilic and readily cross the blood-brain barrier . They are metabolized by many of the cytochrome P450 enzymes that metabolize pharmaceuticals . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be elucidated.

Result of Action

Given its targets, it could potentially enhance memory and learning by increasing acetylcholine levels and alter cellular lipid profiles by inhibiting fatty acid synthase

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as cultivation conditions can affect the concentration of cannabinoids in the cannabis plant . Furthermore, the method of administration and the individual’s metabolic factors can influence the bioavailability and effects of this compound .

Biochemical Analysis

Biochemical Properties

Cannabisin A interacts with various enzymes, proteins, and other biomolecules in the body. It is believed to be involved in complex biological activities, potentially useful in the therapy of various diseases

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . For instance, it has been observed to suppress inflammatory responses in microglia cells . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited . Future studies should focus on these aspects to provide a comprehensive understanding of this compound’s temporal effects.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on similar cannabinoids suggest that the effects can vary with dosage

Metabolic Pathways

This compound is involved in the cannabinoid metabolic pathways . It interacts with various enzymes and cofactors within these pathways. It may also have effects on metabolic flux or metabolite levels . The specific details of these interactions and effects are still being researched.

Transport and Distribution

It is likely that it interacts with specific transporters or binding proteins, and these interactions could influence its localization or accumulation

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cannabisin A involves several steps, typically starting with the extraction of precursors from Cannabis sativa seeds. The synthetic route often includes the coupling of ferulic acid and tyramine, followed by cyclization and purification processes .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing extraction techniques from Cannabis sativa seeds. Solvent extraction, supercritical fluid extraction, and ultrasonic-assisted extraction are some of the methods being explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cannabisin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .

Comparison with Similar Compounds

Cannabisin A is unique among lignanamides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent antioxidant and neuroprotective effects, making it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNINZAIEQRASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130508-46-2
Record name Cannabisin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABISIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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